molecular formula C24H30O8 B13421559 methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate

methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate

Cat. No.: B13421559
M. Wt: 446.5 g/mol
InChI Key: NRTFZZKJZVUHCR-CZDFPPBBSA-N
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Description

This compound is a highly functionalized pentacyclic diterpenoid derivative. Its core structure consists of a fused pentacyclic ring system with stereochemical complexity (eight defined stereocenters) . Key functional groups include:

  • A methyl ester at C9, replacing the carboxylic acid found in related natural products (e.g., isosteviol derivatives), likely improving bioavailability .
  • A methylidene group at C6 and a ketone at C16, contributing to conformational rigidity.

Molecular Formula: Estimated as C₂₃H₂₆O₈ (derived from the dihydroxy precursor C₁₉H₂₂O₆ with two acetylations and one methyl esterification).
Molecular Weight: ~442.45 g/mol.

Properties

Molecular Formula

C24H30O8

Molecular Weight

446.5 g/mol

IUPAC Name

methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate

InChI

InChI=1S/C24H30O8/c1-12-10-22-11-23(12,31-14(3)26)8-6-15(22)24-9-7-16(30-13(2)25)21(4,20(28)32-24)18(24)17(22)19(27)29-5/h15-18H,1,6-11H2,2-5H3/t15-,16+,17-,18-,21?,22+,23+,24-/m1/s1

InChI Key

NRTFZZKJZVUHCR-CZDFPPBBSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@]23[C@@H]4CC[C@@]5(C[C@]4(CC5=C)[C@H]([C@@H]2C1(C(=O)O3)C)C(=O)OC)OC(=O)C

Canonical SMILES

CC(=O)OC1CCC23C4CCC5(CC4(CC5=C)C(C2C1(C(=O)O3)C)C(=O)OC)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of functional groups through various chemical reactions. Key steps may include:

    Cyclization reactions: to form the pentacyclic core.

    Acetylation: to introduce acetoxy groups.

    Methylation: to add methyl groups at specific positions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing agents: like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution reagents: such as alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / Source Molecular Formula Key Features Pharmacological Relevance
Target Compound C₂₃H₂₆O₈ Pentacyclic, diacetyloxy, methyl ester, methylidene, ketone Hypothesized activity in inflammation or cancer (based on isosteviol derivatives)
(1R,2R,5S,8S,9S,10R,11R,12S)-5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo... C₁₉H₂₂O₆ Pentacyclic, dihydroxy, carboxylic acid Precursor for synthetic modifications; polar functional groups may limit cell permeability
Ethyl 5,9,13-trimethyl-14-methylene-14-oxotetracyclo[...]carboxylate C₂₄H₃₄O₅ Tetracyclic, methyl ester, methylene, ketone, trimethyl Derived from isosteviol; demonstrated activity in ischemia and cancer models
5-Hydroxy-10,10-dimethyl-6-methylidenebicyclo[7.2.0]undecan-2-one C₁₄H₂₂O₂ Bicyclic, hydroxyl, methylidene, ketone Limited bioactivity due to structural simplicity; used in fragrance synthesis

Key Differences:

Ring System Complexity: The target compound’s pentacyclic scaffold provides greater rigidity and stereochemical diversity than bicyclic (e.g., ) or tetracyclic (e.g., ) analogs. This may enhance target binding specificity.

Functional Group Impact :

  • Diacetyloxy vs. Dihydroxy : Acetylation reduces hydrogen-bonding capacity, increasing membrane permeability but possibly reducing solubility .
  • Methyl Ester vs. Ethyl Ester : The smaller methyl group in the target compound may confer faster metabolic clearance than the ethyl analog .

Synthesis Pathways :

  • The target compound likely requires stereoselective acetylation of the dihydroxy precursor followed by esterification, whereas the ethyl ester in is synthesized directly from isosteviol using bromoethane.

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